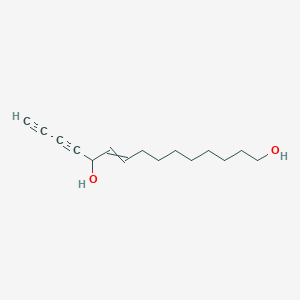
Pentadec-9-ene-12,14-diyne-1,11-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentadec-9-ene-12,14-diyne-1,11-diol is an organic compound belonging to the class of long-chain fatty alcohols. It has an aliphatic tail consisting of 13 to 21 carbon atoms. This compound is known for its unique structure, which includes both double and triple bonds, as well as hydroxyl groups at specific positions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pentadec-9-ene-12,14-diyne-1,11-diol typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of alkyne and alkene precursors, which undergo a series of reactions including coupling, reduction, and hydroxylation to form the desired product. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters. The final product is purified using techniques such as distillation and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Pentadec-9-ene-12,14-diyne-1,11-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The double and triple bonds can be reduced to single bonds.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated compounds.
Aplicaciones Científicas De Investigación
Pentadec-9-ene-12,14-diyne-1,11-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with cellular components.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Pentadec-9-ene-12,14-diyne-1,11-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups allow it to form hydrogen bonds with proteins and enzymes, potentially altering their activity. The double and triple bonds may also participate in electron transfer reactions, affecting cellular redox states .
Comparación Con Compuestos Similares
Similar Compounds
Pentadec-9-ene-12,14-diyne-1,11-diol: Unique due to its specific combination of double and triple bonds and hydroxyl groups.
Pentadec-9-ene-1,11-diol: Lacks the triple bonds, resulting in different chemical properties.
Pentadec-12,14-diyne-1,11-diol: Lacks the double bond, affecting its reactivity and applications.
Uniqueness
This compound stands out due to its unique structure, which provides a combination of reactivity and stability. This makes it a valuable compound for various scientific and industrial applications .
Propiedades
Número CAS |
108112-83-0 |
|---|---|
Fórmula molecular |
C15H22O2 |
Peso molecular |
234.33 g/mol |
Nombre IUPAC |
pentadec-9-en-12,14-diyne-1,11-diol |
InChI |
InChI=1S/C15H22O2/c1-2-3-12-15(17)13-10-8-6-4-5-7-9-11-14-16/h1,10,13,15-17H,4-9,11,14H2 |
Clave InChI |
KIIGQXVIHZSFAX-UHFFFAOYSA-N |
SMILES canónico |
C#CC#CC(C=CCCCCCCCCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Dithiolo[4,5-b][1,4]dithiin, 2-(1,3-dithiol-2-ylidene)-](/img/structure/B14292639.png)

![1-[2-(Methylamino)-2-oxoethyl]-4,4'-bipyridin-1-ium dichloride](/img/structure/B14292647.png)
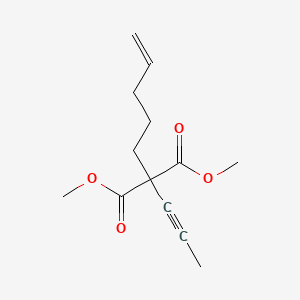

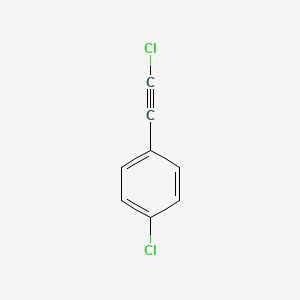
![5-[(6-Methyloctyl)oxy]-2-(4-octylphenyl)pyrimidine](/img/structure/B14292680.png)
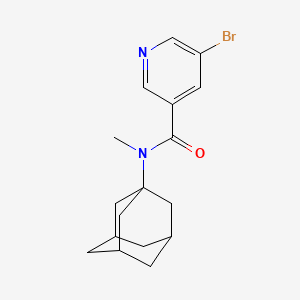
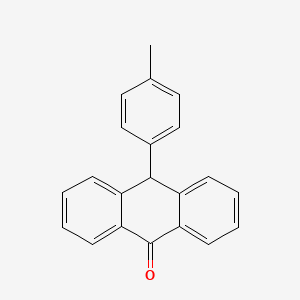
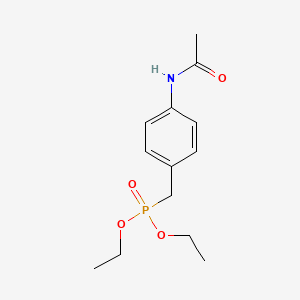

![1-[2-(Benzylamino)-2-oxoethyl]-3-(benzylcarbamoyl)pyridin-1-ium chloride](/img/structure/B14292714.png)
![3-[(4-Chlorophenyl)carbamoyl]-1-[2-(dodecyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14292726.png)
![3-(2-{2-[(2-Heptylundecyl)oxy]ethoxy}ethoxy)propan-1-amine](/img/structure/B14292732.png)
